molecular formula C20H28O10 B1679537 Rosavin CAS No. 84954-92-7

Rosavin

Cat. No.: B1679537
CAS No.: 84954-92-7
M. Wt: 428.4 g/mol
InChI Key: RINHYCZCUGCZAJ-IPXOVKFZSA-N
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Description

Rosavin is a phenylpropanoid glycoside found predominantly in the roots and rhizomes of the plant Rhodiola rosea L., commonly known as golden root or Arctic root. This compound is recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stress. This compound is one of the key active ingredients in Rhodiola rosea L., contributing to its medicinal properties .

Mechanism of Action

Target of Action

Rosavin, a phenylpropanoid found in Rhodiola rosea’s rhizome, is known for its adaptogenic properties . It targets several cellular components and pathways, including the MAPK/ERK pathway , the cGAS-STING pathway , and the TLR-4/NF-κB pathway . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, migration, and invasion .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. For instance, it represses the viability and clone formation of SCLC cells, promotes apoptosis and G0/G1 arrest of SCLC cells, and suppresses migration and invasion of SCLC cells . Moreover, protein levels of p-ERK/ERK and p-MEK/MEK are decreased after this compound addition in SCLC cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and migration . It also modulates the cGAS-STING pathway, which plays a role in innate immunity and inflammation . Additionally, it impacts the TLR-4/NF-κB pathway, which is involved in immune and inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that this compound can be determined in rat plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve insulin resistance and alleviate hepatic and kidney damage . It also exerts an antitumor role by inactivating the MAPK/ERK pathway . Furthermore, it promotes osteogenesis and osteoblast differentiation, and increases mouse runt-related transcription factor 2 (Runx2) and osteocalcin (OCN) expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As an adaptogen, this compound is known for enhancing the body’s response to environmental stress . .

Biochemical Analysis

Biochemical Properties

Rosavin interacts with various enzymes, proteins, and other biomolecules. For instance, in vitro studies have shown that this compound inhibits osteoclastogenesis and reduces the expression of osteoclastogenesis-related genes such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles, but the exact mechanisms, including any targeting signals or post-translational modifications, are still being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosavin can be synthesized through a series of chemical reactions starting from cinnamic acid. The synthetic route involves the conversion of cinnamic acid to cinnamyl alcohol, followed by glycosylation to form this compound. The key steps include:

Industrial Production Methods

Industrial production of this compound primarily involves extraction from Rhodiola rosea L. roots and rhizomes. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

Rosavin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rosavin has a wide range of scientific research applications:

Comparison with Similar Compounds

Rosavin is often compared with other phenylpropanoid glycosides found in Rhodiola rosea L., such as:

    Rosarin: Similar to this compound but with a different sugar moiety.

    Rosin: The simplest glycoside in the this compound family.

    Salidroside: Another major active compound in Rhodiola rosea L., known for its adaptogenic and neuroprotective properties.

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. It has been shown to have a more potent adaptogenic effect compared to other similar compounds .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHYCZCUGCZAJ-IPXOVKFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027577
Record name Rosavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84954-92-7
Record name Rosavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84954-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROSAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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